molecular formula C11H12N2O3 B2449184 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione CAS No. 957042-21-6

5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2449184
CAS No.: 957042-21-6
M. Wt: 220.228
InChI Key: NNVHPONDRXEYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound with a unique structure that includes an imidazolidine ring substituted with a methoxyphenyl group and a methyl group

Mechanism of Action

Target of Action

Similar compounds such as j147, a curcumin derivative, have been reported to have neurogenic and neuroprotective effects . They are developed for the treatment of neurodegenerative conditions associated with aging that impacts many pathways implicated in the pathogenesis of diabetic neuropathy .

Mode of Action

Compounds like apocynin, which have a similar methoxyphenyl structure, inhibit nadph oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes . This suggests that 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione might interact with its targets in a similar manner, leading to changes in cellular functions.

Biochemical Pathways

For instance, they are involved in the protocatechuate (PCA) 4,5-cleavage pathway, which is key in the degradation of various aromatic compounds .

Pharmacokinetics

Curcumin, a compound with a similar structure, has been reported to have low systemic bioavailability following oral dosing . This suggests that the ADME properties of this compound might be similar, impacting its bioavailability.

Result of Action

Compounds with similar structures, such as curcumin and its derivatives, have been reported to have anti-inflammatory, antioxidant, and neuroprotective effects . These effects could potentially be shared by this compound.

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can affect the stability and efficacy of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 3-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate then undergoes cyclization with glycine or a glycine derivative under acidic conditions to form the imidazolidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the imidazolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-11(9(14)12-10(15)13-11)7-4-3-5-8(6-7)16-2/h3-6H,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVHPONDRXEYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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